molecular formula C18H23BrN2O B2671962 (E)-3-(2-bromophenyl)-2-cyano-N-octylprop-2-enamide CAS No. 477973-51-6

(E)-3-(2-bromophenyl)-2-cyano-N-octylprop-2-enamide

Cat. No.: B2671962
CAS No.: 477973-51-6
M. Wt: 363.299
InChI Key: QUHZJSYIECNMRV-UHFFFAOYSA-N
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Description

(E)-3-(2-bromophenyl)-2-cyano-N-octylprop-2-enamide is an organic compound characterized by the presence of a bromophenyl group, a cyano group, and an octyl chain attached to a prop-2-enamide backbone

Properties

IUPAC Name

(E)-3-(2-bromophenyl)-2-cyano-N-octylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN2O/c1-2-3-4-5-6-9-12-21-18(22)16(14-20)13-15-10-7-8-11-17(15)19/h7-8,10-11,13H,2-6,9,12H2,1H3,(H,21,22)/b16-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHZJSYIECNMRV-DTQAZKPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C(=CC1=CC=CC=C1Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCNC(=O)/C(=C/C1=CC=CC=C1Br)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-bromophenyl)-2-cyano-N-octylprop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzaldehyde, malononitrile, and octylamine.

    Knoevenagel Condensation: 2-bromobenzaldehyde reacts with malononitrile in the presence of a base such as piperidine to form (E)-3-(2-bromophenyl)-2-cyanoacrylonitrile.

    Amidation: The resulting (E)-3-(2-bromophenyl)-2-cyanoacrylonitrile is then reacted with octylamine under mild heating to yield (E)-3-(2-bromophenyl)-2-cyano-N-octylprop-2-enamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-bromophenyl)-2-cyano-N-octylprop-2-enamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The double bond in the prop-2-enamide backbone can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) under mild heating.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).

Major Products

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of primary amines.

    Oxidation: Formation of epoxides or diols.

Scientific Research Applications

(E)-3-(2-bromophenyl)-2-cyano-N-octylprop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, or antibacterial properties.

    Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (E)-3-(2-bromophenyl)-2-cyano-N-octylprop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromophenyl and cyano groups can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-bromophenyl)acrylaldehyde
  • (E)-3-(2-bromophenyl)prop-2-en-1-ol
  • (E)-3-(2-bromophenyl)prop-2-en-1-amine

Uniqueness

(E)-3-(2-bromophenyl)-2-cyano-N-octylprop-2-enamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyano group and the long octyl chain distinguishes it from other similar compounds, potentially enhancing its solubility and membrane permeability in biological systems.

This detailed article provides a comprehensive overview of (E)-3-(2-bromophenyl)-2-cyano-N-octylprop-2-enamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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